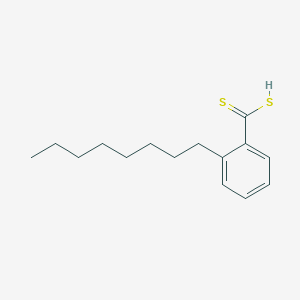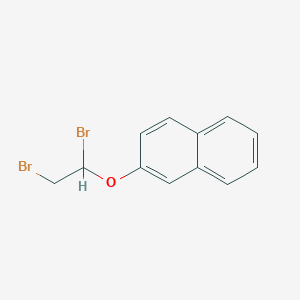
2-(1,2-Dibromoethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dibromoethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring substituted with a dibromoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the photobromination of naphthalene using molecular bromine in the presence of a solvent like carbon tetrachloride (CCl4) under irradiation conditions . The resulting dibromonaphthalene can then be reacted with ethylene glycol to introduce the ethoxy group, forming 2-(1,2-Dibromoethoxy)naphthalene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dibromoethoxy)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(1,2-Dibromoethoxy)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,2-Dibromoethoxy)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in the catabolism of aromatic compounds, such as naphthalene 1,2-dioxygenase . This interaction can lead to the formation of reactive intermediates and subsequent biochemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position.
1,2-Dihydroxynaphthalene: A compound with two hydroxyl groups at the 1 and 2 positions of the naphthalene ring.
Naphthalene-1,2-dione: A diketone derivative of naphthalene.
Uniqueness
2-(1,2-Dibromoethoxy)naphthalene is unique due to the presence of both bromine and ethoxy substituents, which confer distinct chemical reactivity and potential applications compared to other naphthalene derivatives. Its ability to undergo diverse chemical reactions and its utility in various research fields highlight its significance.
Properties
CAS No. |
922149-26-6 |
|---|---|
Molecular Formula |
C12H10Br2O |
Molecular Weight |
330.01 g/mol |
IUPAC Name |
2-(1,2-dibromoethoxy)naphthalene |
InChI |
InChI=1S/C12H10Br2O/c13-8-12(14)15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8H2 |
InChI Key |
JGPVZBKOOUFRBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


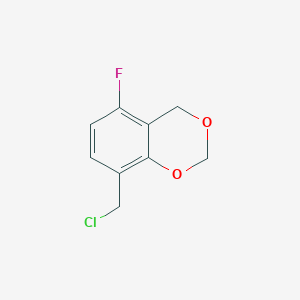
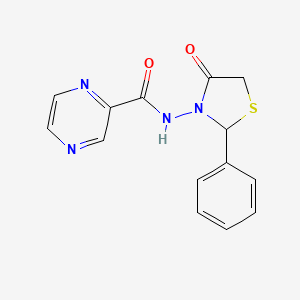
![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
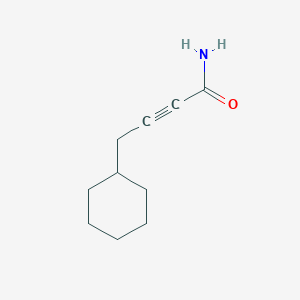
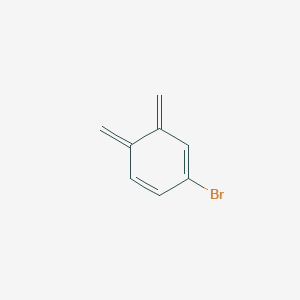
![Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide](/img/structure/B14188069.png)

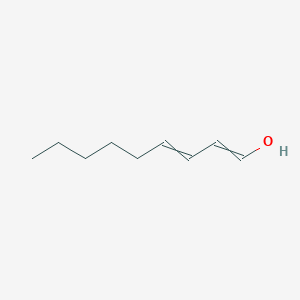

![1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone](/img/structure/B14188094.png)


